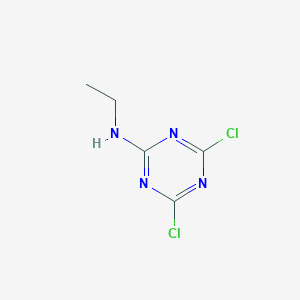

1,3,5-三嗪-2-胺,4,6-二氯-N-乙基-

货号 B166575

CAS 编号:

3440-19-5

分子量: 193.03 g/mol

InChI 键: ACAHVXOSWOUZAB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

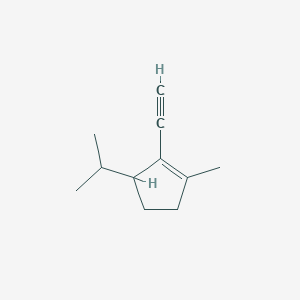

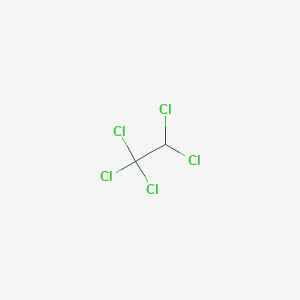

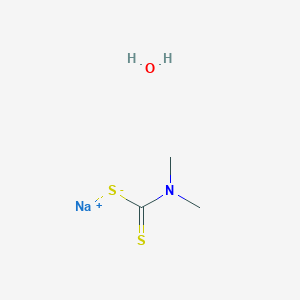

“1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-” is a chemical compound with the molecular formula C5H6Cl2N4 . It is also known by other names such as Etatryn and N-Ethylaminodichloro-s-triazine .

Synthesis Analysis

The synthesis of compounds with a 1,3,5-triazine core, such as “1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-”, can be achieved by a nucleophilic substitution reaction . Ethyl benzimidate and 4-phenyl-1,3,5-triazin-2-amine are important intermediates for the synthesis of triazine compounds .Molecular Structure Analysis

The molecular structure of “1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-” has been confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, mass spectrometry, and FT-IR spectroscopy . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis

The reactivity of the triazine skeleton decreases with the increasing distance of the sulfonamide group, i.e., with the increasing number of CH2 groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.03 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 191.9969516 g/mol . The topological polar surface area of the compound is 50.7 Ų .科学研究应用

-

Synthesis of Other Chemical Compounds

- Field: Organic Chemistry

- Application: 1,3,5-triazines are used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing various groups .

- Method: This is achieved via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .

- Results: This method allows for the preparation of a range of 1,3,5-triazines containing structurally different groups attached to the 1,3,5-triazine core .

-

Antimicrobial Activity

- Field: Medicinal Chemistry

- Application: Some 1,3,5-triazine derivatives have been found to exhibit antimicrobial activity .

- Method: These compounds are synthesized from cyanuric chloride and then tested for their antimicrobial activity .

- Results: Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

-

Anticancer Activity

- Field: Medicinal Chemistry

- Application: Some 1,3,5-triazines display important biological properties; for example, hexamethylmelamine (HMM, 1) and 2-amino-4-morphlino-s-triazine (2) are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

- Method: These compounds are synthesized and then tested for their antitumor properties .

- Results: These compounds have been found to be effective in treating certain types of cancer .

-

Antimalarial Activity

- Field: Medicinal Chemistry

- Application: Some 1,3,5-triazine derivatives have been found to exhibit antimalarial activity .

- Method: These compounds are synthesized from cyanuric chloride and then tested for their antimalarial activity .

- Results: Some of the synthesized compounds showed promising activity against malaria .

-

Herbicidal Effects

-

Chiral Stationary Phases

- Field: Analytical Chemistry

- Application: Some 1,3,5-triazine derivatives are used as chiral stationary phases for the determination of enantiomeric excess by NMR spectroscopy .

- Method: These compounds are synthesized and then used in NMR spectroscopy .

- Results: These compounds have been found to be effective in determining enantiomeric excess .

-

Antibacterial Activity

- Field: Medicinal Chemistry

- Application: Some 1,3,5-triazine derivatives have been found to exhibit antibacterial activity .

- Method: These compounds are synthesized from cyanuric chloride and then tested for their antibacterial activity .

- Results: Some of the synthesized compounds showed promising activity against various bacterial strains .

-

Antifungal Activity

-

Photostabilizers in Polymers

- Field: Polymer Chemistry

- Application: 1,3,5-triazine derivatives are used as photostabilizers in polymers .

- Method: These compounds are incorporated into the polymer matrix to protect it from degradation due to exposure to light .

- Results: The use of these compounds has been found to significantly improve the photostability of polymers .

-

Chiral Solvating Agents

- Field: Analytical Chemistry

- Application: Some 1,3,5-triazine derivatives are used as chiral solvating agents for the determination of enantiomeric excess by NMR spectroscopy .

- Method: These compounds are synthesized and then used in NMR spectroscopy .

- Results: These compounds have been found to be effective in determining enantiomeric excess .

-

Luminescent Optical Switches

- Field: Material Science

- Application: Certain 1,3,5-triazine compounds are used in the preparation of luminescent optical switches .

- Method: These compounds are synthesized and then used in the fabrication of optical switches .

- Results: These compounds have been found to be effective in creating luminescent optical switches .

-

Metal Complexes

属性

IUPAC Name |

4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N4/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAHVXOSWOUZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073322 | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- | |

CAS RN |

3440-19-5 | |

| Record name | 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

2,4,6-Trichloro-s-triazine (1, 1 g, 5.4 mmol), and ethylamine hydrochloride (0.44 g, 5.4 mmol) were combined in a round bottom flask and cooled to −5° C. using an ice-salt bath. To the cooled, stirred solution was added N,N-diisopropylethylamine (1.88 mL, 10.8 mmol). The resultant yellow colored solution was stirred at −5° C. for 1 h, the solvents removed under reduced pressure, and the resultant residue was dissolved in 1:1 v/v of ethyl acetate and water. The organic layer was separated, washed with saturated solution of NaHCO3, and dried over Na2SO4. The organic solvent was removed under reduced pressure to yield an orange colored solid. The solid was triturated with hexane to yield the product 2 as a yellow-orange powder (0.7 g) with a yield of 68%.

Name

Yield

68%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)

![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)